molecular formula C19H23NO4S B2607332 Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate CAS No. 692743-39-8

Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate

Cat. No.: B2607332
CAS No.: 692743-39-8
M. Wt: 361.46
InChI Key: JSFZJOMVJCPISN-UHFFFAOYSA-N
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Description

This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with multiple functional groups, including an ethoxyphenyl group, an isobutyramido group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the various substituents. Key steps may include:

    Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Ethoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction using ethoxybenzene and an appropriate acyl chloride.

    Formation of the Isobutyramido Group: This can be introduced through an amide coupling reaction using isobutyric acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Potential use as a probe in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Investigation as a potential drug candidate due to its diverse functional groups, which may interact with various biological targets.

    Industry: Use in the development of specialty chemicals, such as advanced polymers or electronic materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The thiophene ring and its substituents could play a role in binding to the active site of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate
  • Methyl 4-(4-ethoxyphenyl)-2-acetamido-5-methylthiophene-3-carboxylate
  • Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-ethylthiophene-3-carboxylate

Uniqueness

Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate is unique due to the specific combination of functional groups attached to the thiophene ring. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

methyl 4-(4-ethoxyphenyl)-5-methyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-6-24-14-9-7-13(8-10-14)15-12(4)25-18(16(15)19(22)23-5)20-17(21)11(2)3/h7-11H,6H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFZJOMVJCPISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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